

Introduction: The Significance of Triazole-Containing Scaffolds

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Compound of Interest

Compound Name: *3-Chloro-4-(1h-1,2,4-triazol-1-yl)benzaldehyde*

Cat. No.: *B13311134*

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The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. [1][2] Its incorporation into molecular frameworks can significantly enhance pharmacological properties. When combined with a chloro-substituted benzaldehyde, the resulting molecule becomes a versatile synthon for creating a diverse array of more complex drug candidates. The chlorine atom serves as a useful handle for further chemical modifications and can influence the electronic properties of the molecule, while the aldehyde group is a gateway for numerous chemical transformations.[3]

Physicochemical Properties and Characterization

The properties of **3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde** can be predicted based on its constituent parts. The presence of the polar triazole ring and the aldehyde group suggests moderate solubility in organic solvents. A summary of anticipated and known properties of related compounds is presented below.

Property	Value (Estimated/Compared)	Source
Molecular Formula	C ₉ H ₆ ClN ₃ O	N/A
Molecular Weight	207.62 g/mol	N/A
Appearance	White to off-white solid	[4]
Melting Point	167-171 °C (for 3-Chloro-1,2,4-triazole)	[4]
Solubility	Soluble in DMSO, DMF, moderately soluble in methanol, ethanol	N/A

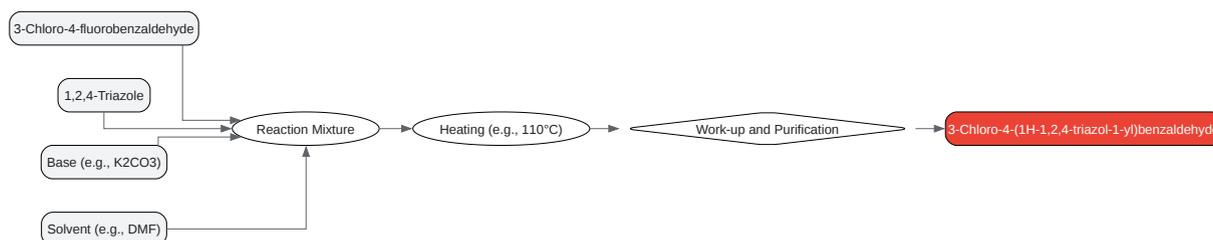
Characterization: The structural confirmation of synthesized **3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde** would rely on standard analytical techniques including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity of atoms and the substitution pattern on the benzene ring.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the aldehyde C=O stretch and C-Cl bond vibrations.

Synthesis and Mechanism

The synthesis of **3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde** can be achieved through a nucleophilic aromatic substitution (S_NA) reaction. This common and reliable method involves the reaction of a suitably activated chloro-fluoro-benzaldehyde with 1,2,4-triazole in the presence of a base.

Synthetic Workflow



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Caption: Synthetic workflow for **3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde**.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar aryl-triazoles.

[5]

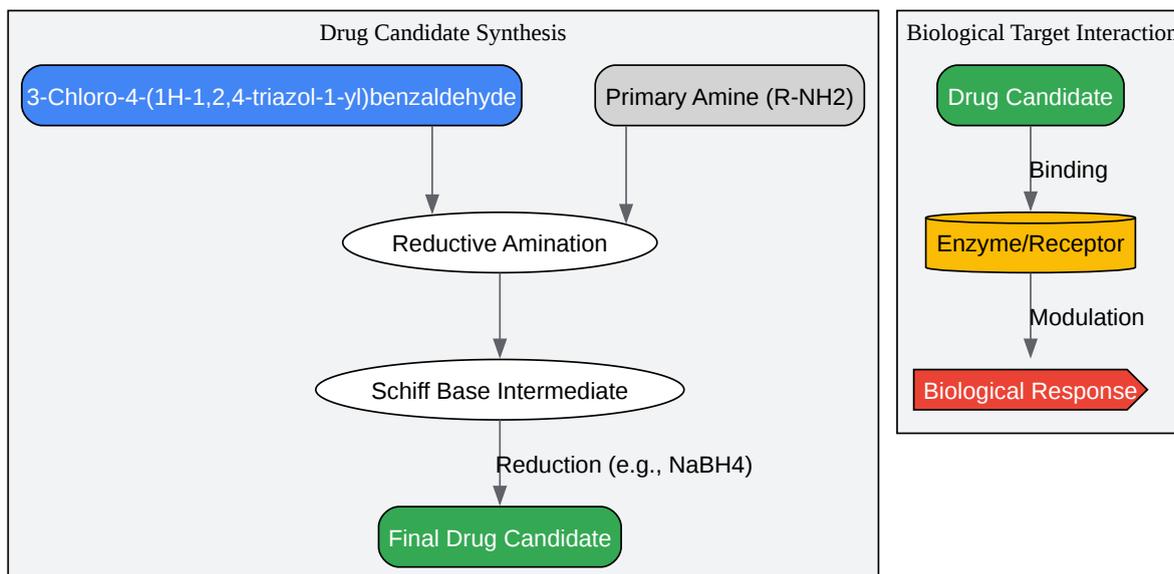
- **Reaction Setup:** To a solution of 3-chloro-4-fluorobenzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1,2,4-triazole (1.1 equivalents).
- **Addition of Base:** Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.
- **Reaction Conditions:** Heat the reaction mixture to 110-120 °C and monitor the progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

The **3-Chloro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde** scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The triazole moiety can act as a bioisostere for other functional groups, enhancing binding affinity and improving pharmacokinetic properties.[1]

Role as a Pharmacophore



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